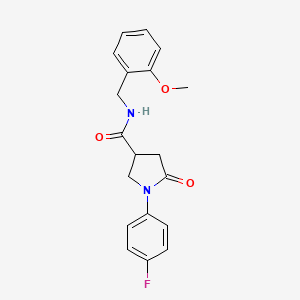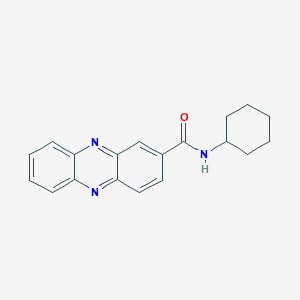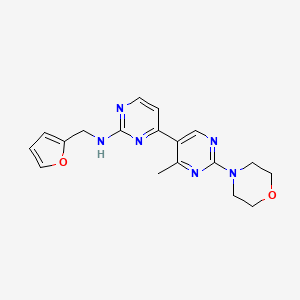![molecular formula C15H21NO5 B5121030 methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate, also known as MPMA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to enhance the activity of the GABA-A receptor, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the production of anti-inflammatory cytokines, such as IL-10. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate in lab experiments is its specificity for the GABA-A receptor, which allows for more targeted studies of its effects. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate. One area of interest is its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of pain and inflammation, as it has been shown to have anti-inflammatory and analgesic properties. Additionally, further studies are needed to better understand the mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate and its potential side effects.
Méthodes De Synthèse
The synthesis of methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate involves the reaction of 2-methylalanine with 3-(4-methoxyphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then methylated using dimethyl sulfate to yield methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate.
Applications De Recherche Scientifique
Methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,14(18)20-4)16-13(17)9-10-21-12-7-5-11(19-3)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBUHOWQQNXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)

![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)

![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)
